molecular formula C9H16O6 B146577 Diethyl bis(hydroxymethyl)malonate CAS No. 20605-01-0

Diethyl bis(hydroxymethyl)malonate

Cat. No. B146577
CAS RN: 20605-01-0
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .


Synthesis Analysis

This compound is used as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters . It is also used for conversion to the useful dienophiles .


Molecular Structure Analysis

The molecular formula of Diethyl bis(hydroxymethyl)malonate is C9H16O6 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

Diethyl bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . It is also used as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters .


Physical And Chemical Properties Analysis

Diethyl bis(hydroxymethyl)malonate has a density of 1.2±0.1 g/cm3, a boiling point of 351.3±37.0 °C at 760 mmHg, and a flash point of 134.5±20.0 °C . It also has a molar refractivity of 50.3±0.3 cm3 .

Scientific Research Applications

Preparation of 1,3-Dioxanes

This compound is utilized as a reagent to synthesize 1,3-dioxanes from acetals, aldehydes, and ketones. This synthesis is significant in organic chemistry due to the dioxane’s utility as solvents and intermediates in various chemical reactions .

Intermediate for Esters

It serves as an intermediate in the production of substituted malonic, acrylic, and isobutyric esters. These esters have various applications, including in the manufacturing of plastics, resins, and pharmaceuticals .

Dienophile Conversion

Diethyl bis(hydroxymethyl)malonate is used for converting to dienophiles such as α-bromomethylacrylic acid and its ethyl ester. Dienophiles are crucial in Diels-Alder reactions, which are widely used in synthetic organic chemistry to produce cyclic compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions are not mentioned in the sources, the use of Diethyl bis(hydroxymethyl)malonate in the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones, as well as its role as an intermediate in the preparation of various esters, suggests potential applications in organic synthesis .

properties

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885143
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl bis(hydroxymethyl)malonate

CAS RN

20605-01-0
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20605-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl bis(hydroxymethyl)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl bis(hydroxymethyl)malonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl bis(hydroxymethyl)malonate
Reactant of Route 3
Diethyl bis(hydroxymethyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl bis(hydroxymethyl)malonate
Reactant of Route 5
Diethyl bis(hydroxymethyl)malonate
Reactant of Route 6
Diethyl bis(hydroxymethyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.